Cas no 92436-45-8 (6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine)

6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-8-(CHLOROMETHYL)-2-PHENYL-4H-1,3-BENZODIOXINE
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- 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine
- MFCD08444257
- AKOS008077926
- 6-Chloro-8-(chloromethyl)-2-phenyl-4H-benzo[d][1,3]dioxine
- Z197034984
- 6-CHLORO-8-CHLOROMETHYL-2-PHENYL-4H-BENZO[1,3]DIOXINE
- 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
- 92436-45-8
- EN300-24433
- DTXSID40585381
- G45418
-
- MDL: MFCD08444257
- インチ: InChI=1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
- InChIKey: LTQPRHNCZQSHRA-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(=CC(=C2)Cl)CCl)OC(O1)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 294.0214350g/mol
- どういたいしつりょう: 294.0214350g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB287183-250 mg |
6-Chloro-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine; . |
92436-45-8 | 250 mg |
€338.50 | 2023-07-20 | ||
Enamine | EN300-24433-2.5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278493-250 mg |
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine, |
92436-45-8 | 250MG |
¥1,504.00 | 2023-07-11 | ||
abcr | AB287183-1g |
6-Chloro-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine; . |
92436-45-8 | 1g |
€742.00 | 2025-02-19 | ||
Enamine | EN300-24433-5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 5g |
$1364.0 | 2023-09-15 | |
Enamine | EN300-24433-10g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 10g |
$2024.0 | 2023-09-15 | |
1PlusChem | 1P019Q3S-5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 5g |
$1748.00 | 2024-04-20 | |
Aaron | AR019QC4-2.5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 2.5g |
$1295.00 | 2025-02-14 | |
1PlusChem | 1P019Q3S-500mg |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 500mg |
$499.00 | 2024-04-20 | |
1PlusChem | 1P019Q3S-2.5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxineに関する追加情報
Introduction to 6-Chloro-8-(Chloromethyl)-2-Phenyl-2,4-Dihydro-1,3-Benzodioxine (CAS No: 92436-45-8)
6-Chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine, commonly referred to by its CAS number 92436-45-8, is a complex organic compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound has garnered significant attention in recent years due to its potential in advanced chemical synthesis and its role as an intermediate in the production of specialized pharmaceuticals and agrochemicals.
The molecular structure of 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine consists of a benzodioxine ring system with substituents at specific positions. The presence of chlorine atoms at positions 6 and 8, along with a phenyl group at position 2, imparts unique electronic and steric properties to the molecule. This structure makes it highly versatile for various chemical transformations, including nucleophilic substitutions and additions, which are critical in organic synthesis.
Recent studies have highlighted the importance of CAS No: 92436-45-8 in the development of novel materials with tailored properties. For instance, researchers have explored its use as a building block for constructing advanced polymers and hybrid materials with applications in electronics and optoelectronics. The compound's ability to undergo controlled polymerization under specific conditions has opened new avenues for creating high-performance materials with enhanced mechanical and thermal stability.
In the pharmaceutical industry, 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine has been investigated as a potential precursor for bioactive compounds. Its role as an intermediate in the synthesis of complex molecules has been documented in several recent publications, emphasizing its significance in drug discovery and development processes.
The synthesis of this compound involves a multi-step process that typically includes chlorination reactions and cyclization steps to form the benzodioxine ring system. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the production of CAS No: 92436-45-8 more feasible on an industrial scale.
In terms of physical properties, 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine exhibits a melting point around 150°C and is soluble in common organic solvents such as dichloromethane and THF. Its stability under various reaction conditions makes it suitable for use in both laboratory-scale experiments and large-scale manufacturing processes.
The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that it undergoes biodegradation under specific environmental conditions, which is crucial for assessing its potential risks to ecosystems. Regulatory bodies have emphasized the need for further research to fully understand its environmental fate and toxicity profile.
In conclusion, CAS No: 92436-45-8, or 6-chloro-8-(chloromethyl)-2-ph
92436-45-8 (6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine) 関連製品
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